molecular formula C13H16F3NO2 B1372701 2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate CAS No. 1087798-17-1

2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate

Cat. No. B1372701
CAS RN: 1087798-17-1
M. Wt: 275.27 g/mol
InChI Key: VFGCFMJWJULUED-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate” is a chemical compound with the CAS Number: 1087798-17-1 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones has been used to produce (2,2,2-trifluoroethyl)arenes . This reaction involves the use of Togni’s CF3-benziodoxolone reagent, potassium hydroxide, and cesium fluoride .


Molecular Structure Analysis

The molecular formula of this compound is C13H16F3NO2 . The InChI Code is 1S/C13H16F3NO2/c1-3-9-6-5-7-10 (4-2)11 (9)17-12 (18)19-8-13 (14,15)16/h5-7H,3-4,8H2,1-2H3, (H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 275.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

2,2,2-Trifluoroethyl compounds, including derivatives such as 2,2,2-trifluoroethyl 2,6-diethylphenylcarbamate, are of significant interest in the field of synthetic chemistry for their unique reactivity and potential in creating fluorinated organic molecules. These compounds have been explored for various synthetic applications, including the synthesis of onium salts, fluoroethylation of organic molecules, and as intermediates in the preparation of highly functionalized materials.

  • Onium Salts Synthesis : Onium salts of nitrogen, sulfur, and phosphorus can be synthesized by treating tertiary amines, sulfides, and phosphines with (2,2,2-trifluoroethyl)phenyliodonium triflate. These salts have applications in various organic synthesis processes, demonstrating the utility of trifluoroethylated compounds in creating functionalized salts for further chemical transformations (Umemoto & Gotoh, 1991).

  • Fluoroethylation of Organoboronic Acids : The trifluoroethyl group's introduction into organic molecules has been a key focus due to its impact on altering the biological activity of molecules. A method for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters has been developed, highlighting the versatility of trifluoroethyl derivatives in medicinal chemistry and material science applications (Zhao & Hu, 2012).

Chromatographic Applications

Chromatographic techniques leverage the unique properties of fluorinated compounds for separating enantiomers and other isomers, indicating the role of trifluoroethyl derivatives in analytical chemistry.

  • Chiral Stationary Phases : Derivatives of cellulose and amylose have been modified with fluorinated phenylcarbamates, including structures similar to 2,2,2-trifluoroethyl derivatives, for use as chiral stationary phases in high-performance liquid chromatography (HPLC). These phases enable the resolution of optical isomers, underscoring the importance of fluorinated compounds in enhancing analytical methods (Okamoto, Aburatani, & Hatada, 1990).

Material Science Applications

Fluorinated polyimides and other materials derived from trifluoroethyl compounds demonstrate advanced properties suitable for high-performance applications.

  • Polyimides Synthesis : Novel fluorinated aromatic diamines, including those derived from trifluoroethyl compounds, have been synthesized for the preparation of fluorine-containing polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for use in electronics, aerospace, and other advanced technological fields (Yin et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-3-9-6-5-7-10(4-2)11(9)17-12(18)19-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGCFMJWJULUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222956
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate

CAS RN

1087798-17-1
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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